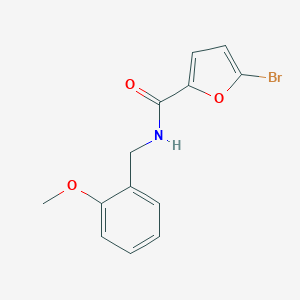![molecular formula C22H19FN2O4S B296720 Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B296720.png)
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is known by several names, including TAK-659 and SHP2 inhibitor, and it has been the subject of numerous studies exploring its synthesis, mechanism of action, and potential uses in biochemical and physiological research.
作用機序
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate works by inhibiting the activity of SHP2, a protein tyrosine phosphatase that is involved in cell signaling pathways. By inhibiting SHP2, this compound can disrupt cell signaling pathways and potentially inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate can have a range of biochemical and physiological effects, including inhibiting the growth of cancer cells, reducing inflammation, and modulating immune responses. These effects make this compound a promising candidate for further research in a variety of areas.
実験室実験の利点と制限
One of the main advantages of Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is its specificity as a SHP2 inhibitor, which makes it a valuable tool for studying cell signaling pathways. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further optimization of its synthesis method.
将来の方向性
There are several future directions for research on Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate. One area of focus is optimizing its synthesis method to improve yield and purity. Other areas of research include exploring its potential as a cancer treatment and its effects on immune responses and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in a variety of scientific research areas.
合成法
The synthesis of Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate involves several steps, including the reaction of 3-fluorobenzyl mercaptan with 5-cyano-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylic acid, followed by esterification with methyl iodide. This synthesis method has been optimized through several studies, resulting in a high yield of the final product.
科学的研究の応用
Methyl 5-cyano-6-[(3-fluorobenzyl)sulfanyl]-4-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of study has been its potential as a SHP2 inhibitor, which could have implications for the treatment of cancer and other diseases. Other areas of research have focused on its potential as a kinase inhibitor and its effects on cell signaling pathways.
特性
分子式 |
C22H19FN2O4S |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
methyl 5-cyano-6-[(3-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C22H19FN2O4S/c1-28-16-8-6-14(7-9-16)18-17(11-24)21(25-20(26)19(18)22(27)29-2)30-12-13-4-3-5-15(23)10-13/h3-10,18-19H,12H2,1-2H3,(H,25,26) |
InChIキー |
YIKDONVKZLTBFM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC(=CC=C3)F)C(=O)OC |
正規SMILES |
COC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC3=CC(=CC=C3)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296637.png)

![5-[(2-Bromo-4-propan-2-ylphenoxy)methyl]-3-pyridin-2-yl-1,2,4-oxadiazole](/img/structure/B296642.png)




![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)




